2,2-Dimethyl-1,3-dioxane-5-carbaldehyde

Organic Synthesis Analytical Chemistry Quality Control

2,2-Dimethyl-1,3-dioxane-5-carbaldehyde (CAS 102573-84-2) is a cyclic acetal-protected aldehyde with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol. It is a versatile intermediate in organic synthesis, with a predicted boiling point of 194.6±25.0 °C.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 102573-84-2
Cat. No. B009007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1,3-dioxane-5-carbaldehyde
CAS102573-84-2
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC1(OCC(CO1)C=O)C
InChIInChI=1S/C7H12O3/c1-7(2)9-4-6(3-8)5-10-7/h3,6H,4-5H2,1-2H3
InChIKeyALKYTHSHCFHVTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethyl-1,3-dioxane-5-carbaldehyde (CAS 102573-84-2) Procurement-Relevant Chemical and Structural Overview


2,2-Dimethyl-1,3-dioxane-5-carbaldehyde (CAS 102573-84-2) is a cyclic acetal-protected aldehyde with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol [1]. It is a versatile intermediate in organic synthesis, with a predicted boiling point of 194.6±25.0 °C . The compound is characterized by a 1,3-dioxane ring that stabilizes the aldehyde group, making it suitable for selective protection in multi-step synthetic routes .

2,2-Dimethyl-1,3-dioxane-5-carbaldehyde (CAS 102573-84-2): Why Generic Substitution with Other Protected Aldehydes is Scientifically Unsound


Direct substitution of 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde with other cyclic or acyclic acetal-protected aldehydes (e.g., 1,3-dioxolanes, 2-phenyl-1,3-dioxane-5-carbaldehyde) is not straightforward due to significant differences in steric protection, hydrolytic stability, and deprotection orthogonality . The geminal 2,2-dimethyl substitution provides enhanced steric shielding of the acetal center compared to unsubstituted or mono-substituted analogs, influencing reaction kinetics and selectivity in downstream transformations . Furthermore, the specific dioxane ring system offers a distinct stability profile under acidic and basic conditions compared to dioxolane-based protecting groups, making it a non-interchangeable building block in multi-step syntheses where precise control over protecting group lability is required .

2,2-Dimethyl-1,3-dioxane-5-carbaldehyde (CAS 102573-84-2): A Critical Review of Quantitative Differentiation Evidence


Vendor-Supplied Purity Specifications for 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde

Procurement decisions often rely on vendor-specified purity. For 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde, the minimum purity specification provided by major chemical suppliers is a key quantitative differentiator. Data from a major vendor indicates a minimum purity of 96% . This specification can be compared to other vendors offering similar compounds, such as CymitQuimica, which lists a minimum purity of 95% .

Organic Synthesis Analytical Chemistry Quality Control

Structural Differentiation of 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde via InChI Key

The unique InChI Key ALKYTHSHCFHVTO-UHFFFAOYSA-N provides a definitive, computationally generated structural identifier for 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde, distinguishing it from all other chemical entities, including close analogs like 2-phenyl-1,3-dioxane-5-carbaldehyde or 2,2,5-trimethyl-1,3-dioxane-5-carbaldehyde .

Cheminformatics Database Search Compound Identification

Predicted Physical Properties: Boiling Point of 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde

The predicted boiling point for 2,2-Dimethyl-1,3-dioxane-5-carbaldehyde is 194.6±25.0 °C . This value provides a baseline for handling and purification, such as distillation. While a direct comparator for the identical compound class is not available in this context, this predicted value can be contrasted with the known boiling point of a simpler, unprotected aldehyde like butyraldehyde (74.8 °C), highlighting the significant impact of the dioxane protecting group on volatility.

Physical Chemistry Process Chemistry Safety

2,2-Dimethyl-1,3-dioxane-5-carbaldehyde (CAS 102573-84-2): Evidence-Based Application Scenarios for Scientific Procurement


Stereoselective Synthesis of Complex Molecules as a Protected Glyceraldehyde Synthon

2,2-Dimethyl-1,3-dioxane-5-carbaldehyde is primarily valued as a protected form of glyceraldehyde . Its procurement is justified in multi-step stereoselective syntheses of carbohydrates, nucleosides, and natural products, where the stable dioxane ring prevents unwanted side reactions at the aldehyde group until a controlled deprotection step is performed .

Quality Control and Analytical Method Development Requiring a High-Purity Standard

For applications such as HPLC method development, LC-MS/MS quantitative analysis, or use as an analytical standard in metabolomics or pharmacokinetic studies, the high purity grade (≥96%) offered by specific vendors is a critical procurement criterion . This ensures the reliability and accuracy of analytical data.

Pharmaceutical Research as a Key Intermediate in Novel Drug Candidate Synthesis

This compound serves as a key intermediate in the synthesis of novel drug candidates, such as Selective Estrogen Receptor Degraders (SERDs) . Its unique structural features, including the steric protection provided by the geminal dimethyl group, enable the construction of complex molecular architectures with enhanced biological activity compared to existing agents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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